Cas no 883233-85-0 (3-bromo-1,1-difluoropropan-2-one)

3-Bromo-1,1-difluoropropan-2-one is a fluorinated organic compound featuring a brominated α-carbonyl structure, making it a versatile intermediate in synthetic chemistry. Its key advantages include reactivity as an electrophile due to the presence of both bromine and difluoromethyl groups, enabling selective transformations in nucleophilic substitution and cross-coupling reactions. The difluoromethyl moiety enhances metabolic stability in pharmaceutical applications, while the bromine atom facilitates further functionalization. This compound is particularly useful in the synthesis of fluorinated heterocycles and bioactive molecules. Its stability under controlled conditions and compatibility with standard laboratory handling make it a practical choice for advanced organic synthesis and medicinal chemistry research.
3-bromo-1,1-difluoropropan-2-one structure
883233-85-0 structure
Product name:3-bromo-1,1-difluoropropan-2-one
CAS No:883233-85-0
MF:C3H3BrF2O
MW:172.956127405167
MDL:MFCD16878954
CID:710380
PubChem ID:45120148

3-bromo-1,1-difluoropropan-2-one Chemical and Physical Properties

Names and Identifiers

    • 2-Propanone,3-bromo-1,1-difluoro-
    • 3-bromo-1,1-difluoropropan-2-one
    • SCHEMBL5236582
    • EN300-201429
    • A916958
    • AT12824
    • 883233-85-0
    • MAZRLHAJUPFISK-UHFFFAOYSA-N
    • 3-Bromo-1,1-difluoro-2-propanone
    • DB-366010
    • MDL: MFCD16878954
    • Inchi: InChI=1S/C3H3BrF2O/c4-1-2(7)3(5)6/h3H,1H2
    • InChI Key: MAZRLHAJUPFISK-UHFFFAOYSA-N
    • SMILES: C(C(=O)C(F)F)Br

Computed Properties

  • Exact Mass: 171.93353g/mol
  • Monoisotopic Mass: 171.93353g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 7
  • Rotatable Bond Count: 2
  • Complexity: 73.3
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 17.1Ų

3-bromo-1,1-difluoropropan-2-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-201429-2.5g
3-bromo-1,1-difluoropropan-2-one
883233-85-0 95%
2.5g
$661.0 2023-09-16
eNovation Chemicals LLC
Y1257815-100mg
3-bromo-1,1-difluoropropan-2-one
883233-85-0 95%
100mg
$275 2024-06-06
Enamine
EN300-201429-5.0g
3-bromo-1,1-difluoropropan-2-one
883233-85-0 95%
5g
$1216.0 2023-06-03
Enamine
EN300-201429-5g
3-bromo-1,1-difluoropropan-2-one
883233-85-0 95%
5g
$1216.0 2023-09-16
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1698190-1g
3-Bromo-1,1-difluoropropan-2-one
883233-85-0 98%
1g
¥8727.00 2024-04-27
1PlusChem
1P01B923-100mg
3-bromo-1,1-difluoropropan-2-one
883233-85-0 95%
100mg
$168.00 2024-04-20
1PlusChem
1P01B923-250mg
3-bromo-1,1-difluoropropan-2-one
883233-85-0 95%
250mg
$257.00 2024-04-20
A2B Chem LLC
AW03771-100mg
3-bromo-1,1-difluoropropan-2-one
883233-85-0 95%
100mg
$144.00 2024-04-19
A2B Chem LLC
AW03771-250mg
3-bromo-1,1-difluoropropan-2-one
883233-85-0 95%
250mg
$224.00 2024-04-19
eNovation Chemicals LLC
Y1257815-5g
3-bromo-1,1-difluoropropan-2-one
883233-85-0 95%
5g
$840 2025-02-20

Additional information on 3-bromo-1,1-difluoropropan-2-one

Professional Introduction to 3-bromo-1,1-difluoropropan-2-one (CAS No. 883233-85-0)

3-bromo-1,1-difluoropropan-2-one is a fluorinated carbonyl compound with significant applications in the field of organic synthesis and pharmaceutical research. This compound, identified by its Chemical Abstracts Service (CAS) number CAS No. 883233-85-0, has garnered attention due to its unique structural properties and versatile reactivity. The presence of both bromine and fluorine substituents makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents.

The chemical structure of 3-bromo-1,1-difluoropropan-2-one consists of a ketone group positioned at the second carbon atom of a propane chain, with bromine attached to the third carbon and two fluorine atoms at the first carbon. This arrangement imparts distinct electronic and steric properties that influence its reactivity in various chemical transformations. The compound's stability under different reaction conditions further enhances its utility as a building block in synthetic chemistry.

In recent years, there has been growing interest in fluorinated compounds due to their enhanced metabolic stability and improved bioavailability in pharmaceutical applications. 3-bromo-1,1-difluoropropan-2-one exemplifies this trend, as it serves as a precursor for synthesizing fluorinated heterocycles and other pharmacologically relevant molecules. Researchers have leveraged its reactivity to develop novel inhibitors targeting various biological pathways, including enzyme inhibition and receptor binding.

One of the most notable applications of 3-bromo-1,1-difluoropropan-2-one is in the synthesis of fluorinated analogs of existing drugs. The introduction of fluorine atoms can modify the pharmacokinetic properties of a molecule, leading to improved efficacy and reduced side effects. For instance, studies have demonstrated its role in generating potent antiviral agents by incorporating fluorinated moieties that enhance binding affinity to viral proteases. This approach aligns with contemporary drug discovery strategies aimed at developing next-generation therapeutics with optimized pharmacological profiles.

The bromine substituent in 3-bromo-1,1-difluoropropan-2-one also contributes to its versatility as a synthetic intermediate. Brominated compounds are widely used in cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are pivotal in constructing complex organic frameworks. These reactions enable the formation of carbon-carbon bonds under mild conditions, making them indispensable in medicinal chemistry. The combination of bromine and fluorine in this compound allows for further functionalization through palladium-catalyzed transformations, expanding its utility in diverse synthetic protocols.

Recent advancements in computational chemistry have also highlighted the importance of 3-bromo-1,1-difluoropropan-2-one in designing novel molecular architectures. Molecular modeling studies have revealed that the electron-withdrawing nature of the fluorine atoms influences the conformational preferences and reactivity patterns of derivatives derived from this compound. Such insights are crucial for rational drug design, where understanding molecular interactions at an atomic level is essential for optimizing drug candidates.

The pharmaceutical industry has been particularly keen on exploring derivatives of 3-bromo-1,1-difluoropropan-2-one due to their potential as kinase inhibitors. Kinases are enzymes involved in numerous cellular processes, and their dysregulation is often associated with diseases such as cancer and inflammatory disorders. By designing fluorinated kinase inhibitors based on this scaffold, researchers aim to achieve higher selectivity and potency compared to traditional inhibitors. Preliminary studies have shown promising results in preclinical models, suggesting its therapeutic potential.

In addition to its role in drug development, 3-bromo-1,1-difluoropropan-2-one has found applications in materials science. Fluorinated compounds are known for their unique properties such as low friction coefficients and high thermal stability, making them suitable for use in advanced materials like lubricants and coatings. The incorporation of bromine into these systems can further enhance material properties through halogen bonding interactions, which are increasingly being exploited for designing smart materials with tunable functionalities.

The synthesis of CAS No. 883233-85-0, or more accurately referred to as 3-bromo-1,1-difluoropropan-2-one, typically involves multi-step organic reactions starting from commercially available precursors. The process often begins with the halogenation of a fluoroalkane followed by oxidation to introduce the carbonyl group. Careful control of reaction conditions is necessary to ensure high yield and purity, which are critical for pharmaceutical applications where impurities can adversely affect biological activity.

The safety profile of CAS No. 883233-85-0, or alternatively referred to as 3-bromo-1,1-difluoropropan-2-one, is another important consideration during its handling and application. While it is not classified as a hazardous material under standard regulations, proper laboratory practices should be followed to minimize exposure risks. This includes working under inert atmospheres when necessary and using appropriate personal protective equipment (PPE). As with any chemical reagent used in research or industrial settings.

The future prospects for research involving CAS No. 883233-85-0, or more precisely named as 3-bromo-1,1-difluoropropan-2-one , appear promising given its broad utility across multiple scientific disciplines. Ongoing studies are exploring new synthetic methodologies that could improve access to this compound and its derivatives at lower costs while maintaining high quality standards required for pharmaceutical applications.

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Amadis Chemical Company Limited
(CAS:883233-85-0)3-bromo-1,1-difluoropropan-2-one
A916958
Purity:99%
Quantity:1g
Price ($):338.0